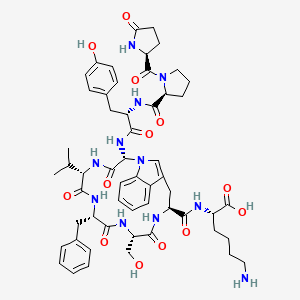
Celogenamide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Celogenamide A is a natural product found in Celosia argentea with data available.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Celogenamide A using analytical techniques?
To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D experiments), high-resolution mass spectrometry (HR-MS) , and X-ray crystallography (if crystalline). Cross-validate spectral data with computational modeling (e.g., DFT calculations) and compare to literature-reported values. For novel derivatives, ensure purity (>95%) via HPLC with photodiode array detection to rule out contaminants .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Begin with cell viability assays (e.g., MTT, ATP-based luminescence) across multiple cancer/non-cancer cell lines to establish selectivity. Pair this with target-specific assays (e.g., enzyme inhibition kinetics, receptor binding studies) using recombinant proteins. Include positive/negative controls and dose-response curves (IC50/EC50 determination). Replicate experiments in triplicate to assess reproducibility .
Q. Which chromatographic methods are optimal for purifying this compound from complex mixtures?
Use preparative reversed-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid). For polar intermediates, consider normal-phase silica gel chromatography or size-exclusion chromatography . Monitor purity at each step via analytical HPLC and LC-MS. Document retention times and solvent systems to enable replication .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?
Adopt a multi-omics approach : combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) to map pathway perturbations. Perform genetic knockdown/overexpression of putative targets (e.g., CRISPR-Cas9) to validate causality. Conduct cross-species studies (e.g., mammalian vs. bacterial models) to identify conserved vs. context-dependent mechanisms. Systematically review conflicting studies to isolate variables (e.g., cell type, dosing regimen) .
Q. What strategies optimize this compound’s synthetic yield without compromising purity?
Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use flow chemistry for precise control of exothermic reactions. Introduce enzymatic catalysis for stereoselective steps. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy. Prioritize green chemistry principles (e.g., aqueous solvents, biocatalysts) to enhance scalability .
Q. How can target engagement of this compound be validated in complex biological systems?
Utilize chemical proteomics (e.g., affinity-based protein profiling with biotinylated probes) to identify direct binding partners. Perform cellular thermal shift assays (CETSA) to confirm target stabilization. Combine with knockout/knockin models to assess phenotypic rescue. For in vivo validation, employ radiolabeled or fluorescent derivatives and track biodistribution via PET/SPECT imaging .
Q. Methodological Considerations
- Data Contradiction Analysis : Use meta-analyses to reconcile disparate findings, focusing on experimental variables (e.g., assay conditions, compound sourcing). Independent replication in multiple labs is critical .
- Reproducibility : Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, chromatograms) in public repositories like Zenodo .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety, data integrity, and authorship standards (e.g., CRediT taxonomy) .
特性
分子式 |
C55H69N11O13 |
|---|---|
分子量 |
1092.2 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R,5S,8S,11S,14S)-8-benzyl-11-(hydroxymethyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H69N11O13/c1-30(2)45-52(75)61-38(25-31-11-4-3-5-12-31)47(70)62-41(29-67)50(73)59-40(48(71)58-37(55(78)79)14-8-9-23-56)27-33-28-66(42-15-7-6-13-35(33)42)46(53(76)63-45)64-49(72)39(26-32-17-19-34(68)20-18-32)60-51(74)43-16-10-24-65(43)54(77)36-21-22-44(69)57-36/h3-7,11-13,15,17-20,28,30,36-41,43,45-46,67-68H,8-10,14,16,21-27,29,56H2,1-2H3,(H,57,69)(H,58,71)(H,59,73)(H,60,74)(H,61,75)(H,62,70)(H,63,76)(H,64,72)(H,78,79)/t36-,37-,38-,39-,40-,41-,43-,45-,46+/m0/s1 |
InChIキー |
CARJUOBZMZRPOF-GSRHHHEASA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN([C@H](C(=O)N1)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)C6=CC=CC=C26)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CC7=CC=CC=C7 |
正規SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5)C6=CC=CC=C26)C(=O)NC(CCCCN)C(=O)O)CO)CC7=CC=CC=C7 |
同義語 |
celogenamide A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















